N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine
Overview
Description
N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine is a useful research compound. Its molecular formula is C9H9ClF3N3 and its molecular weight is 251.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel compounds using derivatives similar to N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-ethylidene-N-methyl-hydrazine. For instance, novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives containing the trifluoromethyl moiety were synthesized through multi-step reactions under microwave irradiation, starting from similar pyridine compounds and hydrazine hydrate. These compounds showed weak antifungal activity (Yang et al., 2015).
Antibacterial Agents
Another study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. Precursors reacted with active methylene compounds and hydrazine derivatives to produce various heterocyclic derivatives, including pyrazole and oxazole derivatives, some of which exhibited significant antibacterial activity (Azab et al., 2013).
Antimicrobial and Anticancer Properties
Research into the synthesis and evaluation of 2-chloro-3-hetarylquinolines revealed that treating N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide with hydrazine hydrate and other reagents led to compounds with moderate to potent antimicrobial and anticancer activities, demonstrating the potential pharmaceutical applications of these chemical structures (Bondock & Gieman, 2015).
Structural and Molecular Studies
A study on ribonucleotide reductase inhibitor hydrazones synthesized from hydrazine derivatives provided insights into the molecular structure and potential biological activities of such compounds. This research highlighted the significance of these compounds in medicinal chemistry, particularly in anticancer and anti-inflammatory applications (Tamasi et al., 2005).
Properties
IUPAC Name |
6-chloro-N-[(Z)-ethylideneamino]-N-methyl-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3/c1-3-14-16(2)8-5-6(9(11,12)13)4-7(10)15-8/h3-5H,1-2H3/b14-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOLDNIKHUKHN-BNNQUZSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N\N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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